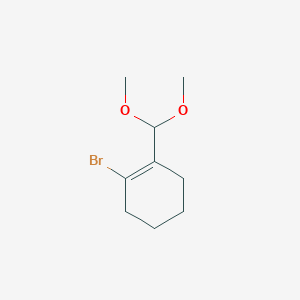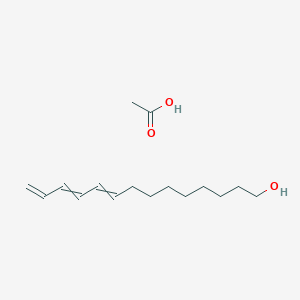
Acetic acid;tetradeca-9,11,13-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;tetradeca-9,11,13-trien-1-ol is a chemical compound with the molecular formula C16H26O2. . This compound is characterized by its unique structure, which includes a long carbon chain with multiple double bonds and an acetate group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradeca-9,11,13-trien-1-ol typically involves the reaction of crotyl alcohol with 1,9-decadiyne as starting materials . The process includes several steps, such as chlorination, pyrolysis, and aqueous chlorination, followed by electrolytic reduction to obtain the final product .
Industrial Production Methods
Industrial production of this compound is carried out in a closed system to ensure safety and efficiency. The active substance is applied in droplets on a card board during the production process . This method ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;tetradeca-9,11,13-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen iodide, carbon monoxide, and acetyl iodide . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different isomers and substituted products .
Aplicaciones Científicas De Investigación
Acetic acid;tetradeca-9,11,13-trien-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial products, such as synthetic fibers and fabrics.
Mecanismo De Acción
The mechanism of action of acetic acid;tetradeca-9,11,13-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as changes in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to acetic acid;tetradeca-9,11,13-trien-1-ol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and chemical properties. The presence of multiple double bonds and an acetate group gives it distinct reactivity and functionality, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
138039-09-5 |
|---|---|
Fórmula molecular |
C16H28O3 |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
acetic acid;tetradeca-9,11,13-trien-1-ol |
InChI |
InChI=1S/C14H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-6,15H,1,7-14H2;1H3,(H,3,4) |
Clave InChI |
IPVWQJRPCYLDHB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=CC=CC=CCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
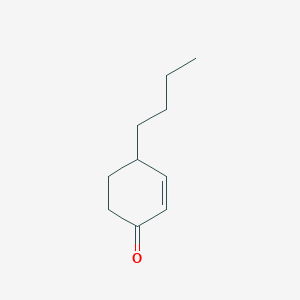
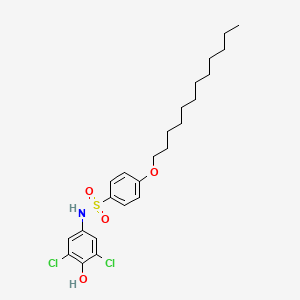
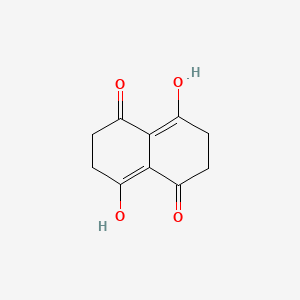
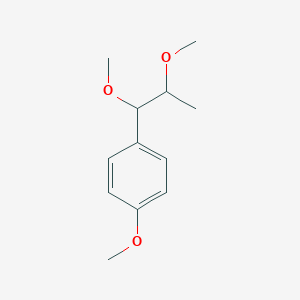
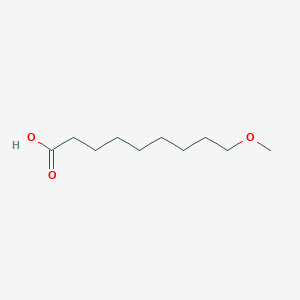
![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)
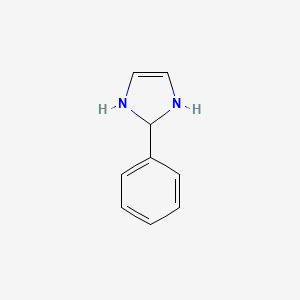
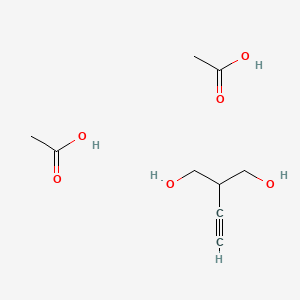
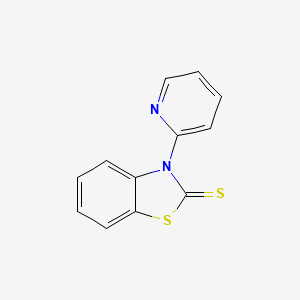
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
